molecular formula C11H17NO5 B7796205 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B7796205
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 and a molecular weight of 243.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and methylamine in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure high yield and purity. Industrial production methods often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:

  • Methyl 1-Boc-5-oxopyrrolidine-2-carboxylate
  • 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
  • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific tert-butyl and methyl groups, which confer distinct properties and reactivity patterns.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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